1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a carbonyl chloride functional group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid . The final step involves the conversion of the carboxylic acid to the carbonyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Chemical Reactions Analysis
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry and agrochemicals.
Biology: The compound can be used to study the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. This compound can be used in the synthesis of such derivatives for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and carbonyl chloride group can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Ethyl-5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different reactivity compared to the carbonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c1-3-11-7(9)5(6(8)12)4(2)10-11/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRAFFFHGMEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.